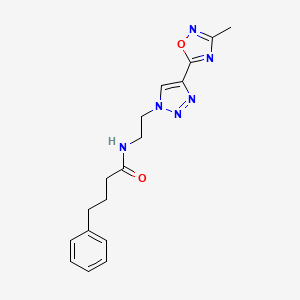
Ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound and related derivatives often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis combining aldehydes, beta-keto esters, and urea or thiourea. This method is efficient for producing a variety of pyrimidine derivatives, including ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, under controlled conditions (Sarkate et al., 2020).
Molecular Structure Analysis
The molecular structure of ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been elucidated using X-ray crystallography, revealing a complex arrangement of rings and functional groups that contribute to its chemical behavior (Kurbanova et al., 2009).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including nucleophilic substitutions and ring expansions, which are significantly influenced by the reaction conditions and the nature of the reactants (Fesenko et al., 2010). These reactions are crucial for modifying the compound to enhance its properties or for synthesizing related derivatives.
Physical Properties Analysis
The physical properties, including melting points, solubility in different solvents, and crystalline structure, have been thoroughly investigated to understand better the compound's behavior in various environments. These studies provide insights into its stability and reactivity (Klachko et al., 2020).
Chemical Properties Analysis
The chemical properties of ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, including its reactivity towards different chemical reagents, acidity/basicity, and its behavior under various chemical conditions, have been explored to leverage its potential in synthetic chemistry and materials science. Its interactions with nucleophiles, electrophiles, and its potential for undergoing various organic reactions highlight its versatility (Fesenko et al., 2010).
科学的研究の応用
Chemical Reactions and Pathways
Ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is involved in complex chemical reactions. It reacts with PhSNa or PhSK to yield products like ethyl 4-methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate due to ring expansion and nucleophilic substitution. The pathway of these reactions is greatly influenced by the basicity and nucleophilicity of the reaction media (Fesenko et al., 2010).
Thermodynamic Properties
The compound's derivatives, like ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit significant thermodynamic properties. Their combustion energies were determined experimentally, and parameters such as enthalpies of fusion, vaporization, and sublimation were calculated. These findings are crucial for understanding the compound's stability and behavior under various conditions (Klachko et al., 2020).
Molecular Interactions and Properties
Binding Analysis and Interaction Studies
A comparative binding analysis of derivatives like ethyl-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with bovine serum albumin (BSA) reveals intricate molecular interactions. The study provided insights into the spontaneous and endothermic nature of these interactions, contributing to our understanding of the compound's biochemical behavior (Pisudde et al., 2018).
Synthesis and Application in Drug Design
Synthetic Pathways and Drug Precursor Applications
The compound and its derivatives are key in synthesizing a variety of pharmacologically active molecules. Their role in forming complex structures, coupled with antimicrobial and antifungal properties, underscores their significance in medicinal chemistry and drug development (Sarvaiya et al., 2019).
Acoustic and Ultrasonic Properties
Acoustic Parameters and Molecular Interactions
Studies on the compound's derivatives reveal detailed acoustic properties, providing insights into molecular interactions in solutions. These findings are crucial for applications where the physical properties of substances in various solvents are of importance (Bajaj & Tekade, 2014).
Spectroscopic Studies and Structural Analysis
Molecular Structure Analysis
Spectroscopic studies, including FTIR, HRESI-MS, and NMR, have been utilized to confirm the chemical structure of synthesized compounds like ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These analyses are fundamental in verifying the molecular framework and ensuring the integrity of the synthesized compounds (Suwito et al., 2017).
Safety and Hazards
特性
IUPAC Name |
ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-24-17(22)14-10(2)19-18(23)20-16(14)15-12-7-5-4-6-11(12)8-9-13(15)21/h4-9,16,21H,3H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGSCFDKBBQUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC3=CC=CC=C32)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2498466.png)
![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2498471.png)
![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)





![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)
![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)
